molecular formula C7H12O2 B2860591 2,2-Dimethylcyclobutanecarboxylic acid CAS No. 42836-66-8

2,2-Dimethylcyclobutanecarboxylic acid

Cat. No.: B2860591
CAS No.: 42836-66-8
M. Wt: 128.171
InChI Key: WZUBYJLFSCGSNR-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O2. It is a cyclobutane derivative with two methyl groups attached to the second carbon and a carboxylic acid group attached to the first carbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclobutanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylcyclobutanone with a suitable reagent to introduce the carboxylic acid group. Another method involves the ozonolysis of verbenone, which leads to the formation of the key synthon 1R,3S-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethylcyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the two methyl groups present in 2,2-dimethylcyclobutanecarboxylic acid.

    2,2-Dimethylcyclopropanecarboxylic acid: Has a similar structure but with a three-membered ring instead of a four-membered ring.

    2,2-Dimethylcyclopentanecarboxylic acid: Contains a five-membered ring instead of a four-membered ring.

Uniqueness

This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-dimethylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBYJLFSCGSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42836-66-8
Record name 2,2-dimethylcyclobutane-1-carboxylic acid
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